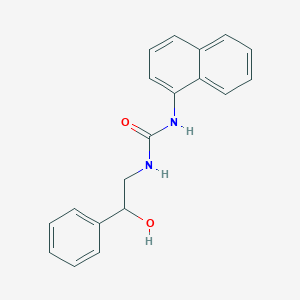
1-(2-Hydroxy-2-phenyl-ethyl)-3-naphthalen-1-yl-urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-2-phenyl-ethyl)-3-naphthalen-1-yl-urea is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a hydroxy group, a phenyl group, and a naphthyl group attached to a urea moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in medicinal chemistry, material science, and other industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-phenyl-ethyl)-3-naphthalen-1-yl-urea typically involves the reaction of 2-hydroxy-2-phenyl-ethylamine with naphthalen-1-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated purification systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(2-Hydroxy-2-phenyl-ethyl)-3-naphthalen-1-yl-urea undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl and naphthyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
科学研究应用
1-(2-Hydroxy-2-phenyl-ethyl)-3-naphthalen-1-yl-urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 1-(2-Hydroxy-2-phenyl-ethyl)-3-naphthalen-1-yl-urea exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.
相似化合物的比较
- 1-(2-Hydroxy-2-phenyl-ethyl)-3-phenyl-urea
- 1-(2-Hydroxy-2-phenyl-ethyl)-3-benzyl-urea
- 1-(2-Hydroxy-2-phenyl-ethyl)-3-tolyl-urea
Comparison: Compared to these similar compounds, 1-(2-Hydroxy-2-phenyl-ethyl)-3-naphthalen-1-yl-urea is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties
属性
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-18(15-8-2-1-3-9-15)13-20-19(23)21-17-12-6-10-14-7-4-5-11-16(14)17/h1-12,18,22H,13H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCUSCWUCXDIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-diethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]aniline](/img/structure/B5248739.png)
![N-[(5-methyl-2-thienyl)methyl]nicotinamide 1-oxide](/img/structure/B5248745.png)
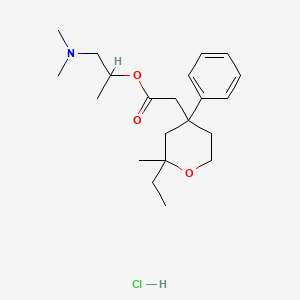
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5248760.png)
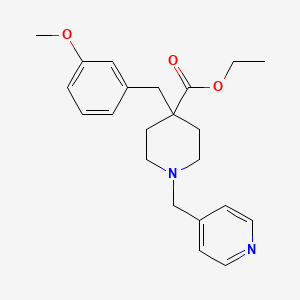
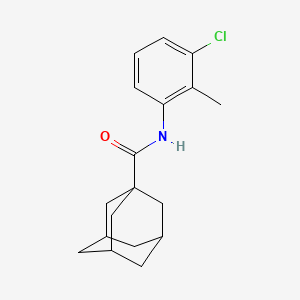
![2,2,2-trichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5248783.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5248791.png)
![1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5248805.png)

![N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide](/img/structure/B5248809.png)
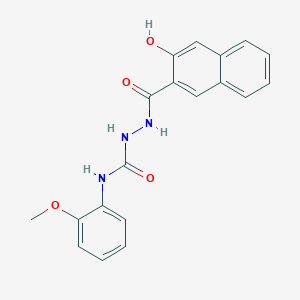
![5-[(4-cyclohexylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5248835.png)
![N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5248849.png)
